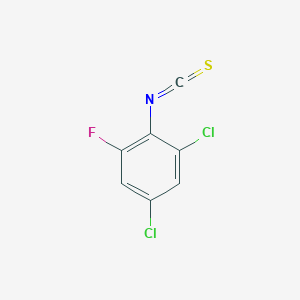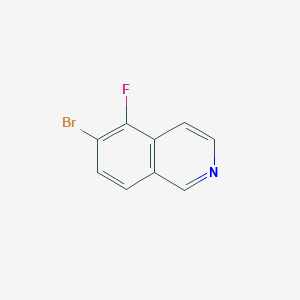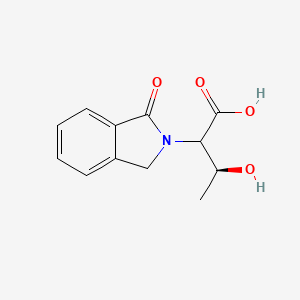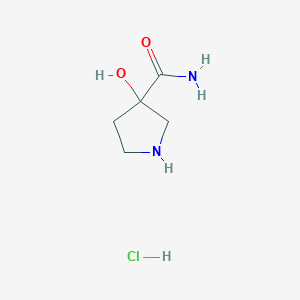
3-Hydroxypyrrolidine-3-carboxamide hydrochloride
Descripción general
Descripción
3-Hydroxypyrrolidine-3-carboxamide hydrochloride, also known as 3-HPCHA, is a chemical compound . It has a CAS number of 1796959-63-1 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Hydroxypyrrolidine-3-carboxamide hydrochloride is C5H11ClN2O2 . The InChI code is 1S/C5H10N2O2.ClH/c6-4(8)5(9)1-2-7-3-5;/h7,9H,1-3H2,(H2,6,8);1H .Physical And Chemical Properties Analysis
3-Hydroxypyrrolidine-3-carboxamide hydrochloride is a powder at room temperature . It has a molecular weight of 166.61 .Aplicaciones Científicas De Investigación
Toxicity Evaluation of Aminoxyl Radicals
Aminoxyl radicals, including derivatives of pyrrolidine, have been critically evaluated for their toxicity. Studies have found that these radicals generally exhibit very low toxicity and are not mutagenic. This includes evaluations using Salmonella typhimurium strains, where compounds such as 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl and its analogs showed nonmutagenicity, suggesting their safety for potential therapeutic uses (Sosnovsky, 1992).
Hydroxypyridinone Complexes with Aluminium
Research into hydroxypyridinones, which are structurally related to pyrrolidine derivatives, has shown promising results in chelating metals like aluminium, potentially useful for medical applications such as treating metal overloads in the body. These compounds, including 3-hydroxy-4-pyridinones, are effective orally active aluminium-chelators, highlighting their utility in medical and pharmacological fields (Santos, 2002).
Enhancement of Protoporphyrin IX Accumulation in Photodynamic Therapy
Research into enhancing the effectiveness of photodynamic therapy (PDT) has explored the use of compounds like 3-hydroxypyridin-4-ones for iron chelation, aiming to optimize protoporphyrin IX content in lesions. This approach seeks to improve clinical outcomes in PDT, demonstrating the potential of pyrrolidine derivatives in augmenting therapeutic protocols (Gerritsen et al., 2008).
Poly(N-vinyl pyrrolidone) in Drug Delivery
Polyvinylpyrrolidone (PVP), a polymer related to pyrrolidine structures, plays a crucial role in pharmaceutical formulations, acting as a carrier, stabilizer, and solubilizer for various drugs. Its non-toxicity and biocompatibility make it ideal for creating novel delivery systems for therapeutic agents, highlighting the versatility of pyrrolidine-based compounds in drug delivery applications (Franco & De Marco, 2020).
Polyvinylpyrrolidone for Improved Formulation Properties
The inclusion of PVP in pharmaceutical formulations enhances the bioavailability and stability of drugs, modifies physicomechanical properties, adjusts drug release rates, and prolongs circulation times of liposomes. This underscores the multifunctional role of pyrrolidine derivatives in enhancing the efficacy and utility of pharmaceutical products (Luo et al., 2021).
Propiedades
IUPAC Name |
3-hydroxypyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4(8)5(9)1-2-7-3-5;/h7,9H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGOJMYIVJLQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrrolidine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



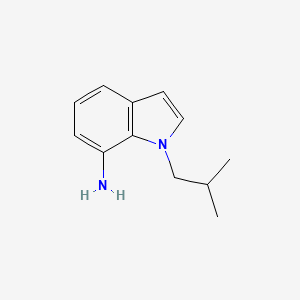
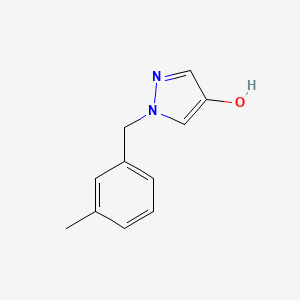
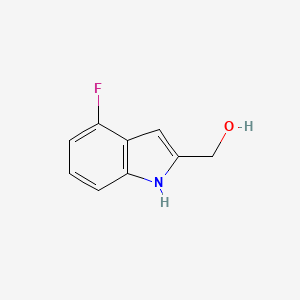
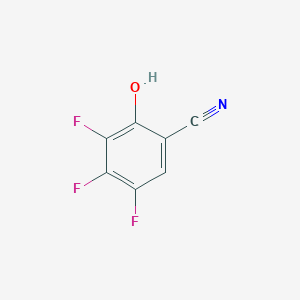
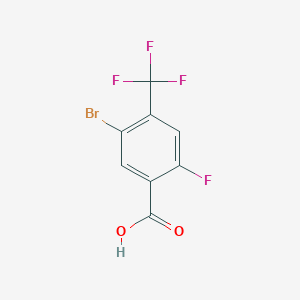
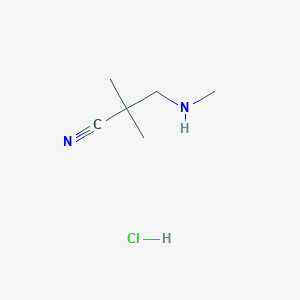
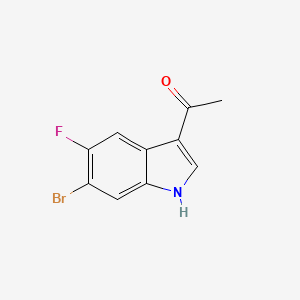
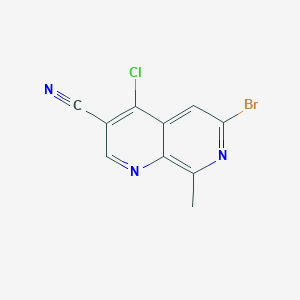
![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)

![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)
